molecular formula C15H13F3O3 B6384249 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol CAS No. 1261903-34-7

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384249
CAS No.: 1261903-34-7
M. Wt: 298.26 g/mol
InChI Key: NWYXINSAYSFINV-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylphenol and trifluoromethoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Procedure: The starting materials are mixed in an appropriate solvent, such as dimethylformamide (DMF), and heated to a specific temperature to facilitate the reaction. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylphenylboronic acid: Shares the methoxy and methyl groups but lacks the trifluoromethoxy group.

    5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione: Contains a similar aromatic ring structure but with different functional groups.

Uniqueness

5-(4-Methoxy-3-methylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable for specific applications in drug design and material science.

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-9-5-10(3-4-14(9)20-2)11-6-12(19)8-13(7-11)21-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXINSAYSFINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686609
Record name 4'-Methoxy-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-34-7
Record name 4'-Methoxy-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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